

Undec-10-en-1-amine: A Technical Overview of Cytotoxicity and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Undec-10-en-1-amine**

Cat. No.: **B011845**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on **Undec-10-en-1-amine**. It is important to note that specific research on the cytotoxicity and detailed biological activities of this compound is limited in publicly accessible scientific literature. The information presented herein is largely based on its known hazardous properties and studies on structurally related long-chain alkylamines.

Introduction

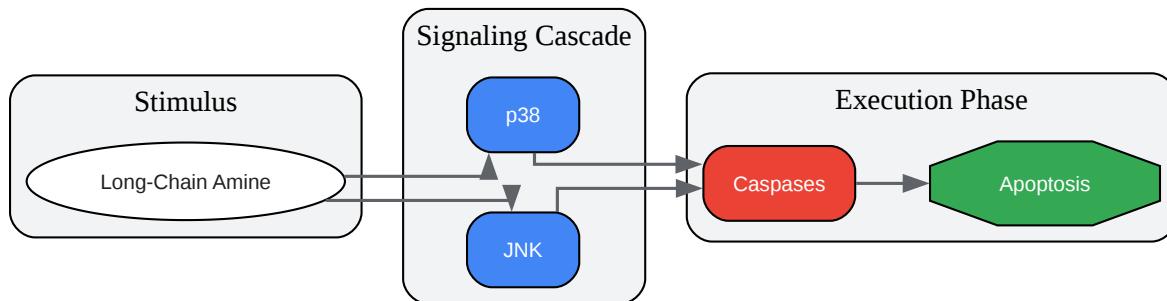
Undec-10-en-1-amine is an unsaturated primary amine with an 11-carbon chain. While its direct biological activities and cytotoxic profile are not extensively documented, its chemical structure suggests potential interactions with biological systems. This guide synthesizes the available data, including hazard classifications and findings from related long-chain amine studies, to provide a foundational understanding for researchers.

Physicochemical Properties and Hazard Summary

According to PubChem, **Undec-10-en-1-amine** is classified as a corrosive substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as causing severe skin burns and eye damage^[1]. This inherent reactivity suggests a high potential for cytotoxicity through direct membrane damage and protein denaturation.

Table 1: Hazard Classification of **Undec-10-en-1-amine**

Hazard Statement	GHS Classification	Source
H314: Causes severe skin burns and eye damage	Skin Corrosion/Irritation	[1]


Biological Activity of Related Compounds (Long-Chain Alkylamines)

While specific data for **Undec-10-en-1-amine** is lacking, studies on other long-chain fatty amines provide insights into potential biological effects. Research has shown that some long-chain fatty amines can induce apoptosis (programmed cell death) in cancer cells. For instance, oleylamine, an 18-carbon unsaturated amine, has been observed to trigger apoptosis in human pancreatic cancer cells^[2].

The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways^[2]. This suggests that long-chain amines may exert cytotoxic effects through specific cellular signaling cascades, in addition to non-specific membrane disruption.

Postulated Signaling Pathway for Long-Chain Amine-Induced Apoptosis

The following diagram illustrates a potential signaling pathway for apoptosis induced by long-chain fatty amines, based on existing literature for related compounds. It is important to emphasize that this is a generalized pathway and has not been specifically validated for **Undec-10-en-1-amine**.

[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway for long-chain amine-induced apoptosis.

Representative Experimental Protocol: In Vitro Cytotoxicity Assessment

As no specific experimental protocols for **Undec-10-en-1-amine** are available, a general workflow for assessing the cytotoxicity of a novel compound is provided below. This protocol is based on standard cell-based assays.

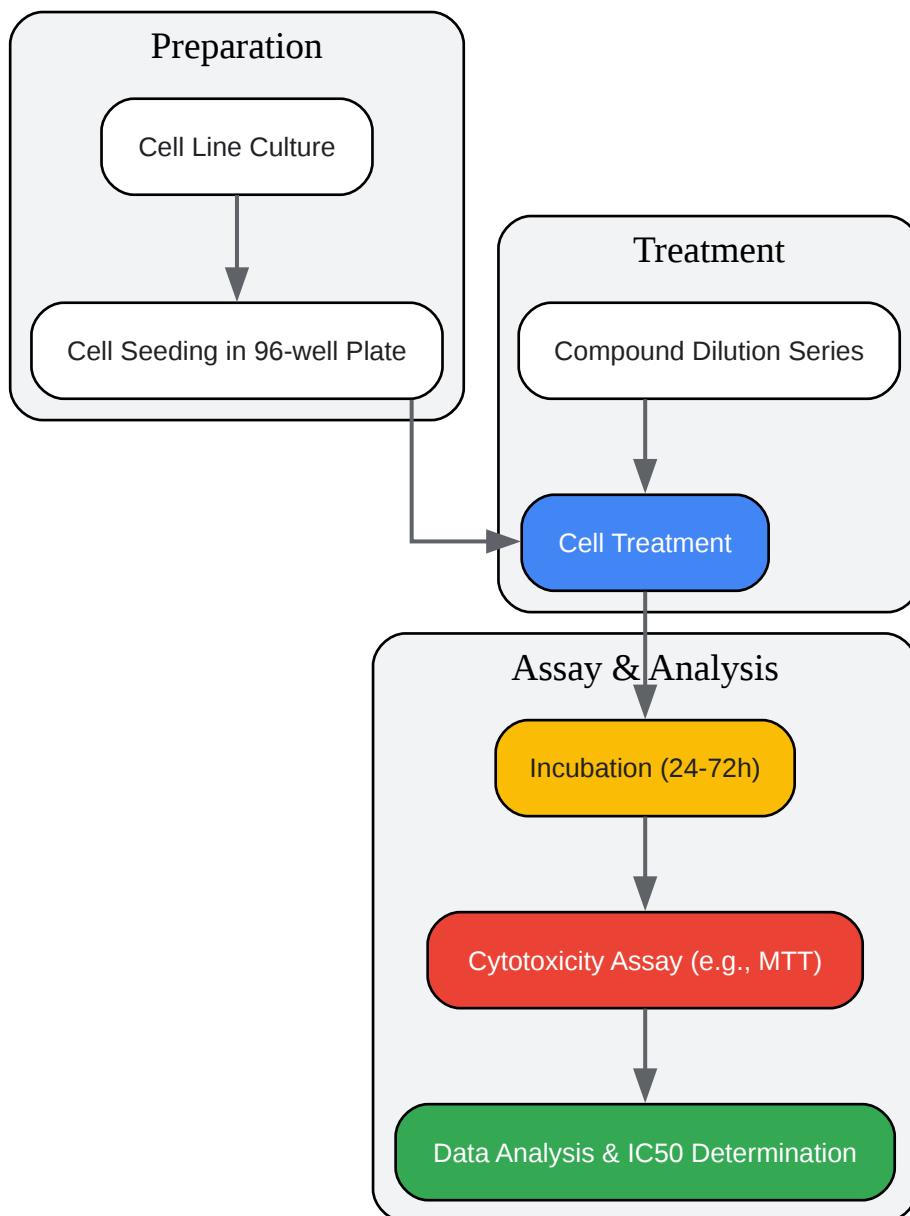
Objective: To determine the cytotoxic potential of **Undec-10-en-1-amine** on a selected cell line.

Materials:

- Selected mammalian cell line (e.g., HeLa, HEK293)
- Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
- **Undec-10-en-1-amine**
- Solvent for dissolving the compound (e.g., DMSO)
- Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
- 96-well cell culture plates

- Incubator (37°C, 5% CO2)
- Microplate reader

Methodology:


- Cell Seeding:
 - Culture the selected cell line to ~80% confluence.
 - Trypsinize and seed the cells into 96-well plates at a predetermined density.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Undec-10-en-1-amine** in a suitable solvent.
 - Perform serial dilutions of the stock solution in cell culture medium to obtain a range of test concentrations.
 - Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compound.
 - Include vehicle control (medium with solvent only) and untreated control wells.
- Incubation:
 - Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
- Cytotoxicity Assay:
 - Following incubation, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
 - MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.
 - LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity loss.

- Data Analysis:

- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the compound concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro cytotoxicity testing.

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The available information on **Undec-10-en-1-amine** is currently limited to its chemical properties and hazard classifications, which indicate a corrosive nature and, by extension, a high likelihood of cytotoxicity. Studies on related long-chain amines suggest that, beyond non-

specific corrosive effects, there may be specific biological activities, such as the induction of apoptosis through defined signaling pathways.

To fully understand the cytotoxic and biological profile of **Undec-10-en-1-amine**, further research is imperative. This should include:

- Standardized in vitro cytotoxicity assays across a panel of cell lines to determine IC₅₀ values.
- Mechanistic studies to elucidate the specific cellular pathways affected by this compound.
- Investigations into other potential biological activities, such as antimicrobial or immunomodulatory effects.

This foundational work is essential for any future consideration of **Undec-10-en-1-amine** in drug development or other biomedical applications. Researchers should proceed with caution, adhering to all safety guidelines for handling corrosive materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Undec-10-en-1-amine | C11H23N | CID 11768976 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. [Oleylamine (long-chain fatty amine)-induced cell death through MAP kinase pathways in human pancreatic cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Undec-10-en-1-amine: A Technical Overview of Cytotoxicity and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011845#cytotoxicity-and-biological-activity-of-undec-10-en-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com